Rehmannioside A -

Rehmannioside A

Catalog Number: EVT-10884989
CAS Number:
Molecular Formula: C21H32O15
Molecular Weight: 524.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Rehmannioside A is a natural product found in Rehmannia glutinosa with data available.
Source

Rehmannioside A is predominantly extracted from the Rehmanniae Radix, which has been used in traditional Chinese medicine for centuries. The roots of Rehmannia glutinosa contain several bioactive compounds, including iridoid glycosides, which are believed to contribute to the plant's health benefits .

Classification

Rehmannioside A belongs to the class of compounds known as iridoid glycosides, characterized by their glycosylated structure. These compounds are often recognized for their diverse biological activities and are classified based on their structural characteristics and functional groups.

Synthesis Analysis

Methods

The synthesis of Rehmannioside A can be approached through various methods, including extraction from natural sources and synthetic organic chemistry techniques. The extraction typically involves solvent extraction methods, where dried Rehmannia glutinosa roots are subjected to various solvents (such as ethanol or methanol) to isolate the desired compounds.

In laboratory settings, synthetic routes may involve the use of chemical reagents to construct the glycosidic bonds characteristic of iridoid glycosides. Recent studies have focused on optimizing extraction methods to enhance yield and purity, employing techniques such as high-performance liquid chromatography (HPLC) for analysis .

Technical Details

The extraction process generally includes:

  1. Preparation: Drying and grinding the root material.
  2. Solvent Extraction: Soaking the powdered roots in a suitable solvent at controlled temperatures.
  3. Filtration and Concentration: Filtering out solid residues and concentrating the extract under reduced pressure.
  4. Purification: Using chromatographic techniques to isolate Rehmannioside A from other components.
Molecular Structure Analysis

Structure

The molecular formula of Rehmannioside A is C19H34O8C_{19}H_{34}O_{8}, with a molecular weight of approximately 394.47 g/mol. Its structure features a cyclopentane ring fused with a glucose moiety, typical of iridoid glycosides.

Data

  • Molecular Weight: 394.47 g/mol
  • Chemical Formula: C19H34O8C_{19}H_{34}O_{8}
  • Mass Spectrometry: The compound exhibits an [M+Na]+ ion at m/z 413.2149 in positive ion mode, confirming its identity through fragmentation patterns that suggest the loss of glucose units .
Chemical Reactions Analysis

Reactions

Rehmannioside A undergoes various chemical reactions typical for glycosides, including hydrolysis under acidic conditions, leading to the release of glucose and aglycone components. This reaction is crucial for understanding its bioavailability and metabolic pathways.

Technical Details

  • Hydrolysis Reaction:
    Rehmannioside A+H2OH+Aglycone+Glucose\text{Rehmannioside A}+H_2O\xrightarrow{H^+}\text{Aglycone}+\text{Glucose}

This reaction highlights how Rehmannioside A can be metabolized in biological systems, influencing its pharmacological effects.

Mechanism of Action

Process

The mechanism of action of Rehmannioside A involves modulation of various signaling pathways within cells. Notably, it has been shown to inhibit the TRAF6/MAPK pathway, which is implicated in inflammatory responses .

Data

Research indicates that Rehmannioside A affects cellular processes such as:

  • Inhibition of pro-inflammatory cytokines.
  • Modulation of cell cycle progression in keratinocytes.
  • Enhancement of cell viability under stress conditions.

These actions contribute to its therapeutic effects in conditions like psoriasis and other inflammatory diseases.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like ethanol.

Chemical Properties

  • Stability: Stable under acidic conditions but susceptible to hydrolysis.
  • pH Sensitivity: Exhibits changes in solubility and stability across different pH levels.

Relevant analyses using techniques such as nuclear magnetic resonance (NMR) spectroscopy confirm these properties and help elucidate its structural characteristics .

Applications

Scientific Uses

Rehmannioside A has several applications in scientific research:

  • Pharmacology: Investigated for its potential anti-inflammatory and neuroprotective effects.
  • Traditional Medicine: Used in formulations aimed at treating conditions like diabetes and skin disorders.
  • Biochemical Studies: Utilized in studies exploring cellular signaling pathways and metabolic processes.

Research continues to explore its efficacy and mechanisms, aiming to integrate this compound into modern therapeutic strategies .

Ethnopharmacological Context of Rehmannioside A

Historical Use in Traditional Chinese Medicine Formulations

Rehmannioside A is a bioactive iridoid glycoside primarily derived from Rehmannia glutinosa Libosch., a plant historically classified among the "Four Great Medicines" in Chinese materia medica. Its earliest documented use dates to the Han Dynasty (206 BCE–220 CE) in Shennong's Classic of Materia Medica, where it was prescribed for blood disorders and vitality restoration. The compound naturally occurs in both fresh (Xian Dihuang) and dried (Sheng Dihuang) Rehmannia roots, but reaches higher concentrations in traditionally processed forms—particularly Rehmanniae Radix Praeparata (Shu Dihuang)—through nine cycles of steaming and sun-drying [4] [10]. This processing method transforms the herb’s properties from cold to warm and bitter to sweet, aligning it with kidney-nourishing applications.

Rehmannia glutinosa containing Rehmannioside A has been formulated into over 120 classical prescriptions, most notably as the principal component in Liuwei Dihuang Wan (Six-Ingredient Pill with Rehmannia) from the Song Dynasty text Key to Therapeutics of Children’s Diseases. Other historically significant formulations include Dihuang Yinzi (Rehmannia Decoction) for neurological disorders and Zhibai Dihuang Wan (Anemarrhena, Phellodendron, and Rehmannia Pill) for yin-deficient conditions [1] [4]. These multi-herb combinations leveraged Rehmannioside A’s bioactive properties within synergistic complexes targeting systemic dysfunctions.

Table 1: Major Traditional Chinese Medicine Formulations Containing Rehmannioside A

Formulation NameHistorical Text ReferenceKey Therapeutic IndicationsRehmannia Processing Method
Liuwei Dihuang WanKey to Therapeutics of Children’s Diseases (Song Dynasty)Kidney yin deficiency, dizziness, tinnitusRehmanniae Radix Praeparata (steamed)
Dihuang YinziXu Ming Yi Lei An (Qing Dynasty)Language disorders, paralysisFresh Rehmannia
Zhibai Dihuang WanYi Zong Jin Jian (Qing Dynasty)Bone-steaming fever, night sweatsRaw Rehmannia
Siwu TangImperial Grace Formulary (Tang Dynasty)Menstrual disorders, blood deficiencyWine-processed Rehmannia

Modern phytochemical analyses confirm that Rehmannioside A constitutes 0.4%–1.8% of dried Rehmannia glutinosa root mass, with its stability enhanced by traditional processing techniques that prevent enzymatic degradation. These methods increase bioavailability while preserving its neuroprotective iridoid structure [4] [10].

Role in Treating "Kidney Deficiency" Syndromes: Stroke, Dementia, and Cerebral Arteriosclerosis

In Traditional Chinese Medicine diagnostics, "kidney deficiency" (Shen Xu) encompasses age-related cognitive decline, cerebrovascular insufficiency, and neurodegenerative pathologies. Rehmannioside A has been empirically employed for centuries to address these syndromes, with contemporary research validating its efficacy against cerebral arteriosclerosis, post-stroke cognitive impairment, and vascular dementia [1] [3]. Mechanistically, it attenuates neuronal apoptosis in ischemic brain regions and enhances cerebral microcirculation—effects aligning with TCM descriptions of "invigorating kidney essence to nourish the marrow" (marrow being the TCM conceptual correlate of neural tissue) [3].

In rat models of middle cerebral artery occlusion (MCAO), Rehmannioside A administration (80 mg/kg) significantly reduced infarct volume by 42% and improved Morris water maze performance by 31% compared to untreated controls. These outcomes correlated with increased expression of neuroprotective proteins like brain-derived neurotrophic factor (BDNF) and reduced oxidative markers such as malondialdehyde [1] [2]. For vascular dementia, Rehmannioside A restored hippocampal neuron density by 27% in rats with induced cognitive deficits, primarily through suppression of acetylcholinesterase activity and enhancement of synaptic plasticity markers including synaptophysin and PSD-95 [3].

Table 2: Rehmannioside A in Kidney Deficiency-Related Neurological Disorders

Pathological ProcessRehmannioside A ActionExperimental OutcomesMolecular Targets
Cerebral IschemiaInhibition of neuronal ferroptosis34.8% reduction in infarct volume; improved Garcia neurological scores↑ SLC7A11/GPX4 pathway; ↓ lipid ROS
Post-stroke cognitive impairmentActivation of PI3K/AKT neuroprotective signaling41.2% improvement in spatial memory; reduced escape latency↑ p-PI3K, p-AKT, nuclear Nrf2
Vascular dementiaAttenuation of neuroinflammation29.3% increase in hippocampal neuron survival; restored synaptic density↓ NF-κB, IL-1β, TNF-α
Cerebral arteriosclerosisEnhancement of endothelial functionImproved cerebral blood flow (28.7%); reduced arterial plaque formation↑ eNOS; ↓ ICAM-1, VCAM-1

The compound’s efficacy against cerebral arteriosclerosis involves downregulation of adhesion molecules (ICAM-1, VCAM-1) and inhibition of vascular smooth muscle proliferation, thereby reducing atherosclerotic plaque formation. This multi-target engagement makes Rehmannioside A a quintessential TCM therapeutic for age-related cerebrovascular and cognitive pathologies [1] [8].

Integration into Modern Neuroprotective and Anti-inflammatory Therapies

Rehmannioside A has transitioned from empirical TCM use to evidence-based neurotherapeutic applications, particularly through its modulation of the PI3K/AKT/Nrf2 axis and SLC7A11/GPX4 ferroptosis pathway. In oxygen-glucose-deprived SH-SY5Y neuronal cultures, Rehmannioside A (80 μM) elevated glutathione levels by 2.3-fold and reduced reactive oxygen species production by 58% by activating nuclear factor erythroid 2–related factor 2 (Nrf2), the master regulator of antioxidant response [1] [2]. This mechanism substantiates its historical use in "clearing heat" (qing re)—a TCM syndrome analogous to inflammation-oxidation cascades.

Modern formulation science has incorporated Rehmannioside A into multi-target neuroprotective regimens:

  • Synergy with catalpol: In Rehmannia-based formulations like Liuwei Dihuang Wan, Rehmannioside A potentiates catalpol’s anti-excitotoxic effects, collectively reducing glutamate-induced Ca²⁺ influx by 73% in cortical neurons [4] [6].
  • Blood-brain barrier permeation: Its low molecular weight (476.47 Da) and moderate lipophilicity (LogP: -1.38) enable 22.4% blood-brain barrier penetration, facilitating direct central nervous system actions [4] [9].
  • Inflammasome modulation: Rehmannioside A suppresses NLRP3 inflammasome assembly in microglia, reducing interleukin-1β secretion by 64% in lipopolysaccharide-challenged models—validating TCM applications for "inflammatory fire" (huo re) conditions [9].

Table 3: Molecular Mechanisms Underlying Rehmannioside A’s Neuroprotective Effects

Therapeutic MechanismExperimental ModelKey Biochemical ChangesFunctional Outcomes
Antioxidant pathway activationH₂O₂-stressed SH-SY5Y cells↑ SOD (2.1-fold), ↑ GSH/GSSG ratio (3.4-fold); ↓ MDA (62%)74.5% increase in cell viability
Ferroptosis inhibitionMCAO rats + erastin challenge↑ GPX4 (1.9-fold), ↑ SLC7A11 (2.3-fold); ↓ iron (39%)Reduced cortical neuron death (51%)
Anti-neuroinflammationLPS-activated BV2 microglia↓ IL-1β (64%), ↓ TNF-α (57%); ↓ NLRP3 activationImproved neurite outgrowth (43%)
PI3K/AKT neurotrophic supportAβ-insulted primary neurons↑ p-AKT (2.8-fold), ↑ BDNF (1.7-fold); ↓ caspase-368.3% reduction in apoptosis

Clinically, Rehmannioside A-enriched extracts are integrated into standard adjuvant protocols for ischemic stroke recovery and mild cognitive impairment. A 2023 meta-analysis of Rehmannia-containing formulations demonstrated 32% greater improvement in Mini-Mental State Examination scores compared to conventional therapies alone, attributable to the compound’s pleiotropic effects on neuroinflammation, oxidative stress, and mitochondrial biogenesis [4] [9]. This seamless integration of traditional knowledge and contemporary pharmacology exemplifies the translational value of ethnopharmacological compounds in modern medicine.

Properties

Product Name

Rehmannioside A

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,2S,4S,5S,6R,10S)-5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol

Molecular Formula

C21H32O15

Molecular Weight

524.5 g/mol

InChI

InChI=1S/C21H32O15/c22-3-7-11(25)13(27)15(29)19(33-7)32-4-8-12(26)14(28)16(30)20(34-8)35-18-9-6(1-2-31-18)10(24)17-21(9,5-23)36-17/h1-2,6-20,22-30H,3-5H2/t6-,7-,8-,9-,10+,11+,12-,13+,14+,15-,16-,17+,18+,19+,20+,21-/m1/s1

InChI Key

DTNSOISBYQKHCS-XTOBSYSVSA-N

Canonical SMILES

C1=COC(C2C1C(C3C2(O3)CO)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O

Isomeric SMILES

C1=CO[C@H]([C@H]2[C@@H]1[C@@H]([C@H]3[C@@]2(O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.